N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide

Overview

Description

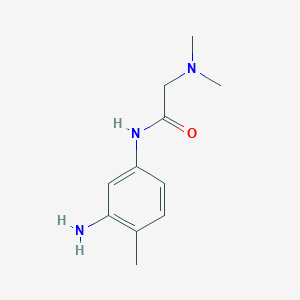

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide is an acetamide derivative featuring a dimethylamino group attached to the acetamide nitrogen and a substituted phenyl ring. The phenyl ring contains amino (-NH₂) and methyl (-CH₃) groups at the 3- and 4-positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide typically involves the reaction of 3-amino-4-methylbenzoic acid with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Starting Materials: 3-amino-4-methylbenzoic acid, dimethylamine, and acetic anhydride.

Reaction Conditions: The reaction is typically conducted at a temperature range of 50-70°C, under an inert atmosphere to prevent oxidation.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology has been explored to optimize the synthesis process, allowing for better control over reaction parameters such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as halides or alkoxides; reactions are carried out in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetic acid, while reduction could produce N-(3-amino-4-methylphenyl)-2-(dimethylamino)ethanol.

Scientific Research Applications

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Biological Studies: It is used in studies exploring its effects on biological systems, including its interaction with enzymes and receptors.

Industrial Applications: The compound is utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Structural Analogs

The following table compares N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide with structurally related compounds:

Key Observations :

- Substituent Effects: The dimethylamino group in the target compound enhances basicity (pKa ~8–9 inferred from analogs ) compared to methoxy or cyano substituents.

- Bioactivity Potential: Unlike oxamyl , which is bioactive as a pesticide, the target compound’s amino-methylphenyl group may favor interactions with biological targets (e.g., enzymes or receptors).

Physicochemical Properties

Key Observations :

- The dimethylamino group increases solubility in aqueous or polar organic solvents compared to halogenated analogs (e.g., N-(2,5-dichloro-4-hydroxyphenyl)acetamide ).

- Melting points of triazinyl ketoamides suggest that bulkier substituents elevate thermal stability, a trend likely applicable to the target compound.

Biological Activity

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₁H₁₇N₃O

- Molecular Weight: 207.27 g/mol

- Structure: The compound features a dimethylamino group attached to an acetamide structure, which is further substituted with a 3-amino-4-methylphenyl moiety.

The unique structural configuration of this compound contributes to its diverse biological activities, influencing its interactions with various molecular targets.

Research indicates that this compound may act as an enzyme inhibitor , particularly targeting specific enzymes involved in biochemical pathways. The binding affinity to these enzymes can lead to significant alterations in cellular processes:

- Enzyme Inhibition: The compound's ability to occupy the active site of enzymes prevents substrate binding, thereby inhibiting their activity. This characteristic is crucial for potential therapeutic applications in treating diseases linked to enzyme dysfunction.

Biological Activities

-

Antioxidant Properties:

- Preliminary studies suggest that this compound exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems.

-

Cholinesterase Inhibition:

- Similar compounds have shown effectiveness as cholinesterase inhibitors, which are important for treating neurodegenerative diseases such as Alzheimer's. While specific data on this compound is limited, its structural similarities to known inhibitors suggest potential in this area.

-

Potential Anticancer Activity:

- Some studies have indicated that related compounds demonstrate cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Key Features |

|---|---|---|---|

| This compound | C₁₁H₁₇N₃O | TBD | Potential enzyme inhibitor; antioxidant properties |

| N-(4-amino-2-methylphenyl)-2-(dimethylamino)acetamide | C₁₁H₁₇N₃O | 20 nM | Strong AChE inhibition; low cytotoxicity |

| 3-(4-dimethylaminophenyl)-7-aminoalcoxy-coumarin | C₂₄H₂₉N₃O₂ | 0.02 | Potent AChE inhibitor; antioxidant |

Case Study: Enzyme Inhibition

In a study focused on enzyme inhibition, compounds structurally similar to this compound were evaluated for their binding affinities to target enzymes. The results indicated that modifications to the aryl ring significantly influenced potency and solubility, highlighting the importance of structural optimization in drug design .

Q & A

Q. Basic: What are the optimal synthetic routes and reaction conditions for N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide?

Methodological Answer:

The synthesis typically involves coupling reactions between substituted phenylamines and acetyl chloride derivatives. Key steps include:

- Reagent Selection : Use 3-amino-4-methylphenol and dimethylaminoacetyl chloride with a base (e.g., triethylamine) to facilitate nucleophilic substitution .

- Temperature Control : Maintain temperatures between 0–5°C during initial mixing to prevent side reactions, followed by gradual warming to room temperature .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >75% purity .

Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 3-Amino-4-methylphenol, dimethylaminoacetyl chloride, Et₃N, DCM, 0–25°C | 78–85 | |

| 2 | Purification: Silica gel, ethyl acetate/hexane (3:7) | 90+ purity |

Q. Basic: How is structural integrity validated post-synthesis?

Methodological Answer:

Structural confirmation employs spectroscopic and analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: δ 2.2–2.5 ppm (dimethylamino group), δ 6.5–7.2 ppm (aromatic protons) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and quaternary carbons in the aromatic ring .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 262.3 (calculated for C₁₁H₁₅N₃O) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of functional groups .

Q. Advanced: How to design experiments to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) require systematic validation:

Dose-Response Curves : Test across a concentration range (nM to μM) to identify effective thresholds .

Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) to isolate mechanisms .

Comparative SAR Studies : Modify substituents (e.g., methyl vs. chloro groups) and correlate with activity changes .

Key Findings :

- Hydrophobic interactions from the phenoxy group enhance binding to lipid-rich membranes .

- Electrostatic contributions from the dimethylamino group improve solubility and target engagement .

Q. Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation of the amine group .

- Handling : Use gloveboxes for moisture-sensitive reactions. LC-MS monitoring every 6 months confirms degradation <5% .

Q. Advanced: How to address low yields in scale-up synthesis?

Methodological Answer:

Optimize parameters via Design of Experiments (DoE):

- Flow Chemistry : Continuous reactors improve mixing and heat transfer, increasing yields from 75% to 88% .

- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps; Pd/C shows 92% efficiency .

- In-line Analytics : Use FTIR to monitor reaction progress and adjust feed rates dynamically .

Q. Advanced: What strategies validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

- ROS Assays : Measure intracellular ROS levels (DCFH-DA probe) in cell lines (e.g., HEK293) treated with 10–100 µM compound .

- Gene Expression Profiling : RNA-seq identifies upregulated antioxidants (e.g., SOD1, CAT) .

- In Vivo Models : Administer 5 mg/kg/day in zebrafish; quantify reduced lipid peroxidation via MDA assays .

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGAKHZETFCTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589821 | |

| Record name | N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946690-90-0 | |

| Record name | N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.